![molecular formula C8H6IN B13659771 8-Iodoindolizine](/img/structure/B13659771.png)
8-Iodoindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique molecular structures featuring 10 π-delocalized electrons, which contribute to their interesting chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Iodoindolizine can be synthesized through a one-pot multicomponent reaction involving substituted acetophenone, acetic acid, pyridine, and molecular iodine . This method is efficient and yields a variety of 1-iodoindolizine derivatives. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the indolizine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing industrial-grade reagents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in [8+2] cycloaddition reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures.
Sonogashira Reactions: The compound can undergo palladium-catalyzed coupling reactions with acetylenes to form 5-ethynyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cycloaddition: Electron-deficient alkenes or alkynes are used in the presence of a catalyst.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted indolizines depending on the nucleophile used.
Cycloaddition Products: Polycyclic structures with enhanced electronic properties.
Sonogashira Products:
Wissenschaftliche Forschungsanwendungen
8-Iodoindolizine has a wide range of applications in scientific research:
Eigenschaften
Molekularformel |
C8H6IN |
---|---|
Molekulargewicht |
243.04 g/mol |
IUPAC-Name |
8-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |
InChI-Schlüssel |
UPHPLDITAWMUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CC=C(C2=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.